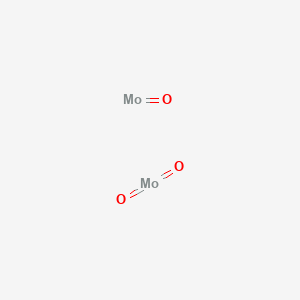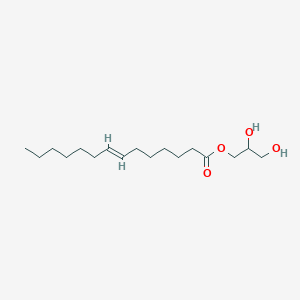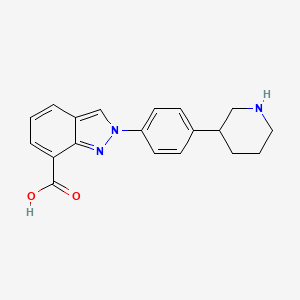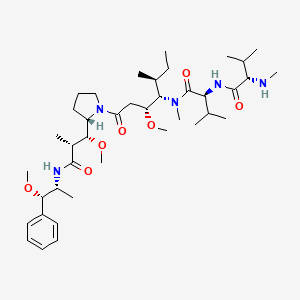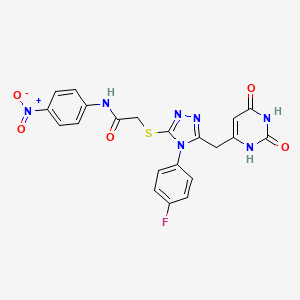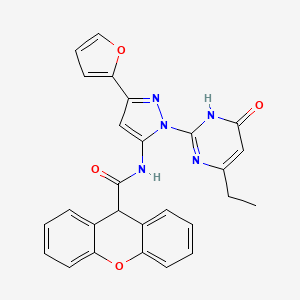![molecular formula C15H20F6IN B14121435 [[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, a methyl group, and a triethylazanium iodide moiety. This combination of functional groups imparts distinctive chemical properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with triethylamine in the presence of a suitable solvent, followed by the addition of iodine to form the iodide salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl ring’s trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .
Applications De Recherche Scientifique
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which [[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological or chemical outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and preparation of zwitterionic salts.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A privileged motif for catalyst development.
Uniqueness
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide stands out due to its combination of trifluoromethyl groups and triethylazanium iodide moiety, which imparts unique chemical and physical properties. This distinct structure enhances its versatility and effectiveness in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C15H20F6IN |
|---|---|
Poids moléculaire |
455.22 g/mol |
Nom IUPAC |
[3,5-bis(trifluoromethyl)phenyl]methyl-triethylazanium;iodide |
InChI |
InChI=1S/C15H20F6N.HI/c1-4-22(5-2,6-3)10-11-7-12(14(16,17)18)9-13(8-11)15(19,20)21;/h7-9H,4-6,10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PKAIMAABGCIVGW-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


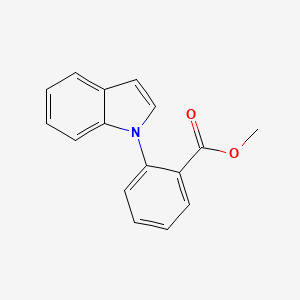
![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)

![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)
